N-Tigloylglycine

Catalog No.
S625137
CAS No.
35842-45-6
M.F
C7H11NO3
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Tigloylglycine

CAS Number

35842-45-6

Product Name

N-Tigloylglycine

IUPAC Name

2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)/b5-3+

InChI Key

WRUSVQOKJIDBLP-HWKANZROSA-N

SMILES

CC=C(C)C(=O)NCC(=O)O

Synonyms

N-[(2E)-2-Methyl-1-oxo-2-buten-1-yl]glycine; N-Tigloylglycine; N-Tiglylglycine;

Canonical SMILES

CC=C(C)C(=O)NCC(=O)O

Isomeric SMILES

C/C=C(\C)/C(=O)NCC(=O)O

Isoleucine Metabolism

Propionate Metabolism

Disorders of the Respiratory Chain

Beta-Ketothiolase Deficiency

Diagnostic Marker in Disorders of the Respiratory Chain

Stable Isotope Dilution Mass Spectrometric Assay

N-Tigloylglycine, also known as tiglylglycine, is a compound classified as an N-acylglycine. It is characterized by the presence of a tiglyl group (2-methylbut-2-enoyl) attached to the nitrogen of glycine. The chemical formula for N-Tigloylglycine is C7H11NO3C_7H_{11}NO_3, and its IUPAC name is 2-[(2E)-2-methylbut-2-enamido]acetic acid . This compound belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are formed when an acyl group is attached to the nitrogen atom of an amino acid .

  • Tiglylglycine itself doesn't have a known mechanism of action as it's an intermediate metabolite.
  • Its elevated presence in urine serves as a potential biomarker for diagnosing specific inborn errors of metabolism that affect isoleucine breakdown [].
  • Information on the safety profile of isolated tiglylglycine is limited in scientific databases.
  • As an intermediate metabolite, it's likely present in low concentrations within the body and may not pose a significant health risk under normal circumstances.

Please Note

  • This analysis is based on publicly available scientific information and may not be exhaustive.
  • For in-depth information and safety data, consult with a qualified scientist or refer to specialized scientific databases.

N-Tigloylglycine is synthesized through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine, producing N-acylglycines along with CoA . Specifically, the formation of N-Tigloylglycine can occur via the reaction of crotonyl chloride (also known as tigloyl chloride) with glycine. This reaction highlights its role in metabolic pathways, particularly in the catabolism of branched-chain amino acids like isoleucine .

N-Tigloylglycine serves as a metabolite in various biological processes. It has been identified as a biomarker associated with dietary intake, particularly cheese consumption. Additionally, elevated levels of N-Tigloylglycine can indicate certain metabolic disorders, such as 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, where its concentration in urine significantly increases compared to normal levels . This suggests its potential utility in diagnostic applications related to metabolic health.

The synthesis of N-Tigloylglycine typically involves:

  • Reaction of Crotonyl Chloride with Glycine: This method utilizes crotonyl chloride to introduce the tiglyl group to glycine.
    text
    Crotonyl chloride + Glycine → N-Tigloylglycine + HCl
  • Enzymatic Synthesis: Utilizing glycine N-acyltransferase to facilitate the transfer of acyl groups from acyl-CoA to glycine can also yield N-Tigloylglycine .

N-Tigloylglycine has several applications:

  • Biomarker for Metabolic Disorders: Its measurement can assist in diagnosing metabolic conditions related to fatty acid oxidation.
  • Research Tool: As a stable isotope-labeled compound, it is useful in metabolic studies and tracer experiments .
  • Potential Therapeutic

Studies have shown that N-Tigloylglycine interacts with various biochemical pathways, particularly those involving fatty acid metabolism. Its role as a substrate for glycine N-acyltransferase indicates its involvement in mitochondrial acyltransferase activity, which is crucial for conjugating fatty acids and amino acids . Further research into its interactions could provide insights into broader metabolic networks and potential therapeutic targets.

N-Tigloylglycine shares structural and functional similarities with other compounds in the N-acylglycine family. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
AcetylglycineC4H7NO2Contains an acetyl group; simpler structure
PropionylglycineC5H9NO2Propionyl group; involved in propionate metabolism
Butyryl-L-carnitineC13H25NO4Involves carnitine; important for fatty acid transport

Uniqueness of N-Tigloylglycine: Unlike simpler acyl glycines, N-Tigloylglycine possesses a branched-chain structure that may confer unique metabolic properties and interactions within biological systems. Its specific association with dietary intake and certain metabolic disorders further distinguishes it from other members of this class .

Physical Description

Solid

XLogP3

0.3

Other CAS

35842-45-6

Wikipedia

Tiglylglycine

Dates

Modify: 2023-08-15

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